molecular formula C20H29N3O4 B13084633 tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate CAS No. 1245646-73-4

tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate

Cat. No.: B13084633
CAS No.: 1245646-73-4
M. Wt: 375.5 g/mol
InChI Key: LVBJQLYHGOSQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring, an azetidine ring, and a benzyloxycarbonyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of heterocyclic compounds .

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological macromolecules. It is also used in the development of new drugs and therapeutic agents .

Medicine: In medicine, this compound is used as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The benzyloxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 4-(1-((benzyloxy)carbonyl)azetidin-3-yl)piperazine-1-carboxylate is unique due to the presence of both the azetidine and piperazine rings, which confer distinct chemical and biological properties.

Properties

CAS No.

1245646-73-4

Molecular Formula

C20H29N3O4

Molecular Weight

375.5 g/mol

IUPAC Name

tert-butyl 4-(1-phenylmethoxycarbonylazetidin-3-yl)piperazine-1-carboxylate

InChI

InChI=1S/C20H29N3O4/c1-20(2,3)27-19(25)22-11-9-21(10-12-22)17-13-23(14-17)18(24)26-15-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3

InChI Key

LVBJQLYHGOSQEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2CN(C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.